4-tert-Butyl-1-methylpyridinium iodide
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Overview
Description
4-tert-Butyl-1-methylpyridinium iodide is a quaternary ammonium salt with the molecular formula C10H16IN. It is known for its unique structure, which includes a pyridinium ring substituted with a tert-butyl group and a methyl group. This compound is often used in various chemical reactions and research applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-methylpyridinium iodide can be synthesized through the reaction of 4-tert-butylpyridine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-methylpyridinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-tert-butyl-1-methylpyridinium chloride, bromide, or hydroxide.
Oxidation: Products include 4-tert-butyl-1-methylpyridinium N-oxide.
Reduction: The major product is 4-tert-butylpyridine.
Scientific Research Applications
4-tert-Butyl-1-methylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in the preparation of ionic liquids.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in electrochemical processes.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-methylpyridinium iodide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The compound’s quaternary ammonium structure allows it to interact with negatively charged sites on biomolecules, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-methylpyridinium iodide
- 4-tert-Butyl-1-methylpyridinium bromide
- 4-tert-Butyl-1-methylpyridinium chloride
Uniqueness
4-tert-Butyl-1-methylpyridinium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers higher stability and reactivity, making it a valuable reagent in various chemical and biological applications .
Properties
CAS No. |
64326-91-6 |
---|---|
Molecular Formula |
C10H16IN |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
4-tert-butyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16N.HI/c1-10(2,3)9-5-7-11(4)8-6-9;/h5-8H,1-4H3;1H/q+1;/p-1 |
InChI Key |
YOSRDQLESOTIKT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)C.[I-] |
Origin of Product |
United States |
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